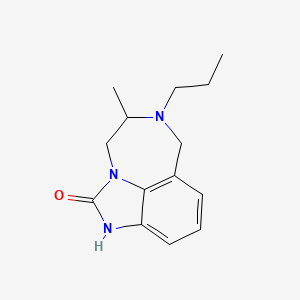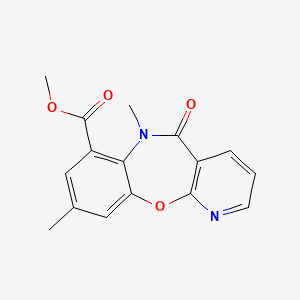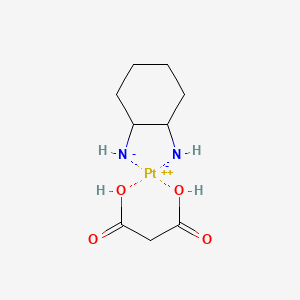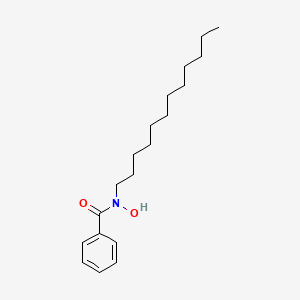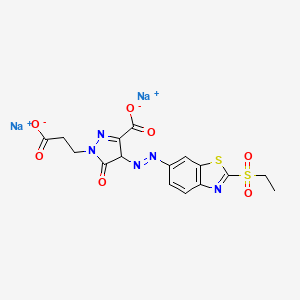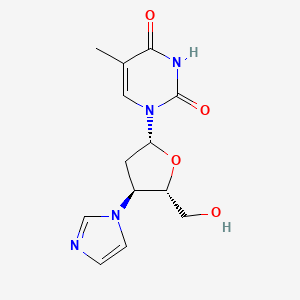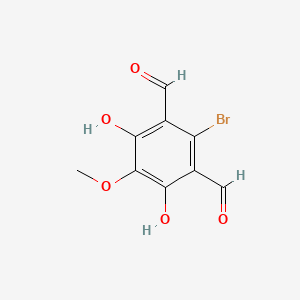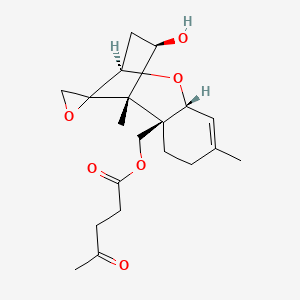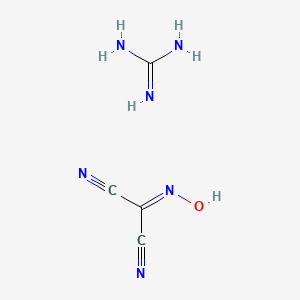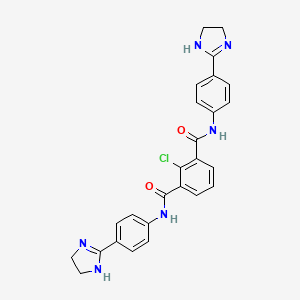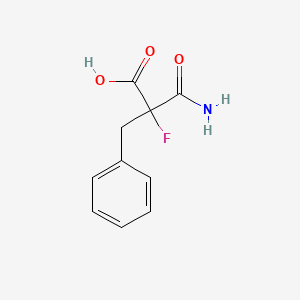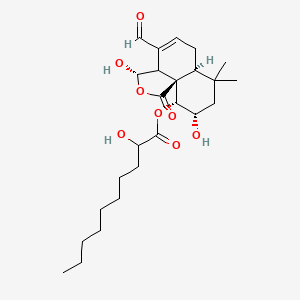
Mniopetal D
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mniopetal D is a reverse transcriptase inhibitor produced by the Mniopetalum species. It is known for its potential in inhibiting the reverse transcriptase of human immunodeficiency virus (HIV)-1. The compound has a molecular formula of C25H38O8 and a molecular weight of 466.56 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The total synthesis of Mniopetal D involves several key steps. The synthesis begins with a known 2,3-anhydro-D-arabinitol derivative, which is prepared using the Sharpless asymmetric epoxidation strategy. The key steps include:
Horner-Emmons Carbon Elongations: Highly stereocontrolled inter- and intramolecular Horner-Emmons carbon elongations are used for the construction of a butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety at the beta-carbon.
Diels-Alder Reaction: A stereoselective thermal intramolecular Diels-Alder reaction of the trienic compound provides an endo-cycloadduct with the desired pi-facial selection.
Transformation of Gamma-Lactone Moiety: Efficient transformation of the gamma-lactone moiety in the major cycloadduct to the gamma-hydroxy-gamma-lactone part in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and efficiency.
化学反应分析
Types of Reactions
Mniopetal D undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can be employed to replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学研究应用
Mniopetal D has several scientific research applications, including:
Chemistry: Used as a model compound for studying reverse transcriptase inhibition and for developing new synthetic methodologies.
Biology: Investigated for its potential in inhibiting the reverse transcriptase of HIV-1, making it a candidate for antiviral research.
Medicine: Explored for its potential therapeutic applications in treating HIV infections.
作用机制
Mniopetal D exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme and prevents it from converting viral RNA into DNA, thereby inhibiting viral replication. The molecular targets involved include the reverse transcriptase enzyme and the pathways associated with viral replication.
相似化合物的比较
. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry. Mniopetal D is unique due to its specific inhibitory activity against HIV-1 reverse transcriptase.
List of Similar Compounds
- Mniopetal A
- Mniopetal B
- Mniopetal C
- Mniopetal E
- Mniopetal F
These compounds are also being studied for their potential antiviral activities and other biological properties .
属性
CAS 编号 |
158761-01-4 |
|---|---|
分子式 |
C25H38O8 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,9-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-10-yl] 2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-20-17(28)13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |
InChI 键 |
JFWFXOAWDVOLHC-LSNLLVJGSA-N |
手性 SMILES |
CCCCCCCCC(C(=O)O[C@H]1[C@H](CC([C@H]2[C@@]13C([C@H](OC3=O)O)C(=CC2)C=O)(C)C)O)O |
规范 SMILES |
CCCCCCCCC(C(=O)OC1C(CC(C2C13C(C(OC3=O)O)C(=CC2)C=O)(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



